molecular formula C9H17NO B13800729 Cyclohexanecarboxamide, 2,4-dimethyl-

Cyclohexanecarboxamide, 2,4-dimethyl-

Cat. No.: B13800729
M. Wt: 155.24 g/mol
InChI Key: ANJKOOKVQNZPTQ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 2,4-dimethyl- is an organic compound with the molecular formula C9H17NO It is a derivative of cyclohexanecarboxamide, where two methyl groups are substituted at the 2 and 4 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 2,4-dimethyl- typically involves the reaction of cyclohexanecarboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanecarboxamide, 2,4-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 2,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

Cyclohexanecarboxamide, 2,4-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 2,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: The parent compound without the methyl substitutions.

    Cyclohexylamine: A related compound where the carboxamide group is replaced with an amine group.

    Cyclohexanecarboxylic acid: The carboxylic acid derivative of cyclohexane.

Uniqueness

Cyclohexanecarboxamide, 2,4-dimethyl- is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and specificity in various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2,4-dimethylcyclohexane-1-carboxamide

InChI

InChI=1S/C9H17NO/c1-6-3-4-8(9(10)11)7(2)5-6/h6-8H,3-5H2,1-2H3,(H2,10,11)

InChI Key

ANJKOOKVQNZPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)C(=O)N

Origin of Product

United States

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